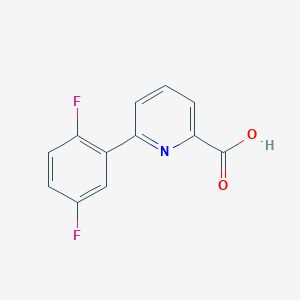

6-(2,5-Difluorophenyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2,5-Difluorophenyl)picolinic acid, also known as DFP, is a chemical compound with the molecular formula C12H7F2NO2 . It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 6-(2,5-Difluorophenyl)picolinic acid consists of a picolinic acid core with a 2,5-difluorophenyl group attached to it . The InChI code for this compound is 1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H, (H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of 6-(2,5-Difluorophenyl)picolinic acid is 235.19 g/mol . Unfortunately, specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.Applications De Recherche Scientifique

Picolinic Acid Catabolism and Microbial Utilization

Picolinic acid, including derivatives like 6-(2,5-Difluorophenyl)picolinic acid, is a natural toxic pyridine derived from L-tryptophan metabolism in mammalian and microbial cells. Research has shown that microorganisms can degrade and utilize picolinic acid for their growth. Studies have identified and characterized a novel decarboxylase, PicC, which catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, an important intermediate in picolinic acid catabolism. This research provides a basis for understanding the molecular mechanisms underlying picolinic acid degradation in microorganisms (Qiu et al., 2018).

Synthesis and Herbicidal Activity

Picolinate/picolinic acid compounds, including 6-(2,5-Difluorophenyl)picolinic acid, are an important class of synthetic auxin herbicides. Research involving the synthesis and characterization of picolinic acid derivatives has led to the development of compounds with significant herbicidal activity. One such compound displayed better post-emergence herbicidal activity and broader spectrum than commercial herbicides, showing potential as a novel synthetic auxin herbicide (Yang et al., 2021).

Application in Organic Light-Emitting Diodes (OLEDs)

6-(2,5-Difluorophenyl)picolinic acid and its derivatives have been explored in the context of organic light-emitting diodes (OLEDs). Studies focused on synthesizing and characterizing picolinic acid derivatives for OLED applications. These compounds have shown potential in enhancing the optoelectronic properties of OLEDs, thereby contributing to the development of more efficient light-emitting materials (Xiao et al., 2009).

Mécanisme D'action

While the specific mechanism of action for 6-(2,5-Difluorophenyl)picolinic acid is not available, picolinic acid, a related compound, is known to act as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Propriétés

IUPAC Name |

6-(2,5-difluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVCKFUPPIVQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647069 |

Source

|

| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Difluorophenyl)picolinic acid | |

CAS RN |

887983-00-8 |

Source

|

| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)